![molecular formula C21H25N3O2 B1243626 Tryprostatin b](/img/structure/B1243626.png)
Tryprostatin b
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Overview
Description
Tryprostatin B is a cyclic dipeptide that is brevianamide F (cyclo-L-Trp-L-Pro) substituted at position 2 on the indole ring by a prenyl group. It is a dipeptide, a member of indoles, a pyrrolopyrazine and an indole alkaloid. It derives from a brevianamide F.
Scientific Research Applications
Antineoplastic Activity
Tryprostatin B, a compound derived from marine invertebrates, notably bryozoans, is part of the bryostatins group. These compounds are recognized for their potent agonistic activity on protein kinase C. Bryostatins have demonstrated significant antineoplastic (anti-cancer) activity against a variety of cancer types. The anticancer activity of bryostatins like Tryprostatin B has been established in preclinical studies. Furthermore, bryostatins have shown promise in combination therapies, including those with vaccines, and are noted for their ability to sensitize some resistant cells to chemotherapy agents. Their potential in immunomodulation, neuroactivity, stimulating neural connection growth, and enhancing long-term memory are also notable areas of interest in scientific research (Kollar et al., 2014).
Neuroprotective and Cognitive Enhancing Properties
Tryprostatin B's class of compounds has been explored for their neuroprotective and cognitive-enhancing properties. Research indicates that inhibiting histone deacetylases (HDACs), a function observed in bryostatins, can augment fear extinction and generate a long-term extinction memory. This has potential implications for treating anxiety, phobias, panic, and PTSD (post-traumatic stress disorder). The ability to modulate epigenetic regulation of specific genes associated with extinction memory generation opens new avenues for therapeutic interventions. HDAC inhibitors like Tryprostatin B-related compounds are considered promising pharmacological adjuncts to cognitive behavioural therapy (CBT), particularly in fear, anxiety, and trauma therapy (Whittle & Singewald, 2014).
properties
Product Name |
Tryprostatin b |
---|---|
Molecular Formula |
C21H25N3O2 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
(3S,8aS)-3-[[2-(3-methylbut-2-enyl)-1H-indol-3-yl]methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C21H25N3O2/c1-13(2)9-10-17-15(14-6-3-4-7-16(14)22-17)12-18-21(26)24-11-5-8-19(24)20(25)23-18/h3-4,6-7,9,18-19,22H,5,8,10-12H2,1-2H3,(H,23,25)/t18-,19-/m0/s1 |
InChI Key |
GLWYBXPXOSKQAW-OALUTQOASA-N |
Isomeric SMILES |
CC(=CCC1=C(C2=CC=CC=C2N1)C[C@H]3C(=O)N4CCC[C@H]4C(=O)N3)C |
SMILES |
CC(=CCC1=C(C2=CC=CC=C2N1)CC3C(=O)N4CCCC4C(=O)N3)C |
Canonical SMILES |
CC(=CCC1=C(C2=CC=CC=C2N1)CC3C(=O)N4CCCC4C(=O)N3)C |
synonyms |
tryprostatin B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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